molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No. B014204
CAS RN: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It has an average mass of 133.151 Da and a monoisotopic mass of 133.063995 Da .


Synthesis Analysis

The synthesis of 3,4-Diaminobenzonitrile involves the hydrogenation of 3-Amino-4-nitrobenzonitrile under 50 psi of hydrogen gas in anhydrous ethanol with 10% Pd/C for 5 hours . The mixture is then filtered and the resulting solid is triturated with diethyl ether to yield the desired product .


Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzonitrile consists of a benzene ring substituted with two amino groups and a nitrile group . The compound has three hydrogen bond acceptors, four hydrogen bond donors, and one freely rotating bond .


Physical And Chemical Properties Analysis

3,4-Diaminobenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 368.7±27.0 °C at 760 mmHg, and a flash point of 176.8±23.7 °C . It has a molar refractivity of 38.6±0.4 cm3, a polar surface area of 76 Å2, and a molar volume of 106.9±5.0 cm3 .

Scientific Research Applications

Synthetic Intermediate

“3,4-Diaminobenzonitrile” is commonly used as a synthetic intermediate . It plays a crucial role in the synthesis of various complex organic compounds due to its unique structure and reactivity.

Solubility

This compound is soluble in dichloromethane, methanol, and ethyl acetate . This property makes it a versatile compound in various chemical reactions and processes where solubility plays a key role.

Covalent Organic Frameworks (COFs)

“3,4-Diaminobenzonitrile” has been used in the development of Covalent Organic Frameworks (COFs) . COFs have tunable porous structures, adjustable active sites, and enough special functional groups, which assure the high selective preconcentration of target radionuclides from complex solutions .

Radionuclide Extraction

The compound has been used in the selective extraction of radionuclides . The selective sorption of uranium, iodine, and pertechnetate was described . The photoreduction of U (VI) to U (IV) was reviewed and discussed .

Environmental Studies

In environmental studies, “3,4-Diaminobenzonitrile” has been used in the adsorption technologies of benzene and toluene . Nanotechnology was utilized to provide a deeper perspective on and contribute to the existing adsorption technologies .

Nuclear Energy Generation

The compound has been used in the sustainable development of nuclear power utilization . The extraction of uranium from spent fuel, wastewater, or seawater is crucial to supply the nuclear fuel .

Safety and Hazards

3,4-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention .

Relevant Papers A paper by David Geiger discusses the crystallographic structure of 3,4-Diaminobenzonitrile . The paper provides valuable insights into the compound’s solid-state structure, which could be useful for understanding its physical properties and reactivity.

properties

IUPAC Name

3,4-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLPPSBBHDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353223
Record name 3,4-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzonitrile

CAS RN

17626-40-3
Record name 3,4-Diaminobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diaminobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Diaminobenzonitrile was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55:580 (1990)). Zn powder (2.51 g, 38.3 mmol), CaCl2 (251 mg), H2O (3.0 mL) and 9.0 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (Example 10) and to this mixture was added slowly dropwise a solution of 4-amino-3-nitrobenzonitrile (500 mg, 3.06 mmol) in 20 mL EtOH. Analysis and workup were described for 3-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 20 mL 1N HCl . This solution was then made basic by the addition of 20 mL 1.5M NaOH. A precipitate separated as fine tan needles which were collected by vacuum filtration, rinsed with cold H2O and dried in a vacuum desiccator (0.5 torr, 25° C.) over CaSO4 to yield 275 mg (67%) of tan crystals. 1H NMR (CDCl3) δ3.42 (br, s, 2H, NH2), 3.86 (br s, 2H, NH2), 6.70 (d, J=8, 1H, ArH), 6.96 (d, J=1, 1H, ArH), 7.06 (dd, J=8, J=1, 1H, ArH).
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
251 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
2.51 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol) was hydrogenated under 50 psi of hydrogen gas in 250 mL of anhydrous ethanol with 1.00 g of 10% Pd/C for 5 hours. The mixture was then filtered through a pad of celite and the filtrate concentrated. Trituration of the resulting solid with diethyl ether afforded 11.40 g of the desired product as a tan solid (70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

4-Amino 3-nitro-benzonitrile (5.0 g, 0.03 moles) was dissolved in ethyl acetate then treated with 2.5 g of 10% Pd/C. The reaction mixture was flushed with hydrogen and allowed to stir overnight at 23° C. The reaction was not quite complete so 0.5 g more 10% Pd/C was added. After 2 hours the reaction was complete. The solution was filtered through celite, concentrated and used without further purification (4.67 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-cyanoaniline (2.21 g) was hydrogenated using 7.5% palladium carbon (320 mg) in ethanol (44 ml) at atmospheric pressure over 2 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated. To the obtained residue was added chloroform and the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (474 mg).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
320 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobenzonitrile
Reactant of Route 2
3,4-Diaminobenzonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Diaminobenzonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Diaminobenzonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Diaminobenzonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Diaminobenzonitrile

Q & A

Q1: What is the primary use of 3,4-diaminobenzonitrile in the context of these research papers?

A1: 3,4-Diaminobenzonitrile serves as a key building block in synthesizing various compounds, particularly bisbenzimidazole derivatives. These derivatives are explored for their potential antitumor activity due to their ability to act as DNA minor groove-targeted alkylating agents. []

Q2: Can you describe the structural characteristics of 3,4-diaminobenzonitrile?

A2: 3,4-Diaminobenzonitrile (C₇H₇N₃) features a benzene ring with an amino group (-NH₂) at positions 3 and 4 and a nitrile group (-CN) at position 1. Crystallographic studies revealed it exists in two polymorphic forms: monoclinic [] and orthorhombic []. Both structures exhibit a nearly planar arrangement of non-hydrogen atoms and are stabilized by intermolecular N—H⋯N hydrogen bonds. [, ]

Q3: How is 3,4-diaminobenzonitrile typically synthesized?

A3: A novel synthesis route for 3,4-diaminobenzonitrile starts with 4-chloro-3-nitrobenzoic acid. The process involves amidation, dehydration, aminolysis, and reduction, achieving a high yield of 86%. This method is considered advantageous due to its simplicity and minimal byproduct formation. []

Q4: What is the significance of the bisbenzimidazole derivatives synthesized using 3,4-diaminobenzonitrile in the context of antitumor activity?

A5: The bisbenzimidazole derivatives synthesized using 3,4-diaminobenzonitrile exhibit structural similarities to the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258). These analogues demonstrate increased cytotoxicity compared to pibenzimol and show high hypersensitivity factors, indicating a mechanism involving DNA alkylation. [] Further research on their structure-activity relationship could lead to the development of more potent and selective antitumor agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.